![molecular formula C8H11ClN4 B2895488 (1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine;hydrochloride CAS No. 2411253-19-3](/img/structure/B2895488.png)
(1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Several synthetic routes exist for preparing this compound. One method involves scaffold hopping and computer-aided drug design. Researchers have synthesized 38 pyrazolo[3,4-b]pyridine derivatives based on this approach. These derivatives were evaluated for their ability to inhibit Tropomyosin receptor kinases (TRKs) , which play a crucial role in cell proliferation and differentiation. Among these derivatives, compound C03 demonstrated promising activity against TRKA, with selectivity for specific cell lines .
Another straightforward synthesis route involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst. This method provides the desired products with moderate to good yields. Notably, the gram-scale synthesis of the major product was also successful .
Molecular Structure Analysis
The molecular formula of this compound is C8H9N3O . It contains a pyrazolo[3,4-b]pyridine ring system, which contributes to its biological activity. The specific arrangement of atoms and functional groups determines its interactions with biological targets .
Chemical Reactions Analysis
The compound’s reactivity and chemical transformations depend on its functional groups. For instance, it may undergo nucleophilic substitutions, cyclizations, or other reactions. Further studies are needed to explore its full chemical behavior .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Diversity
The compound belongs to the class of 1H-Pyrazolo[3,4-b]pyridines , which are known for their diverse chemical properties and synthetic versatility . These compounds can be modified at various positions to yield a wide range of derivatives, each with potentially unique biological activities. The synthesis often involves strategies starting from either a preformed pyrazole or pyridine, allowing for a variety of substituents to be introduced.
Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines: have been the subject of extensive research due to their structural similarity to purine bases like adenine and guanine . This similarity has led to the exploration of these compounds in various biomedical applications, including as potential therapeutic agents. They have been studied for their biological activities, which could lead to the development of new drugs.
TRK Inhibitors for Cancer Therapy
Some derivatives of 1H-Pyrazolo[3,4-b]pyridines have been evaluated as inhibitors of Tropomyosin receptor kinases (TRKs) . TRKs are associated with cell proliferation and differentiation, and their overexpression or continuous activation can lead to cancer. Compounds like EN300-7535936 have been synthesized and tested for their ability to inhibit TRKs, showing potential as cancer therapeutics.
Central Nervous System Disorders
The compound has been implicated in the development of inhibitors for phosphodiesterase 10A (PDE10A), which is a target for treating central nervous system disorders such as schizophrenia . By inhibiting PDE10A, compounds like EN300-7535936 could potentially modulate signaling pathways in the brain, offering therapeutic benefits for such conditions.
Eigenschaften
IUPAC Name |
(1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.ClH/c1-12-8-7(5-11-12)2-6(3-9)4-10-8;/h2,4-5H,3,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQESXHJFZNMALJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)CN)C=N1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine;hydrochloride | |
CAS RN |
2411253-19-3 |
Source
|
Record name | 1-{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.